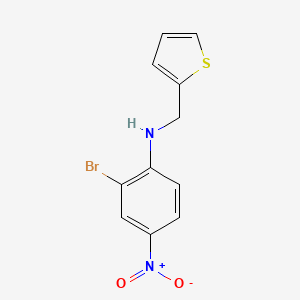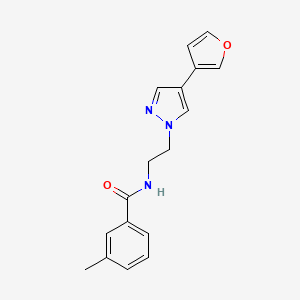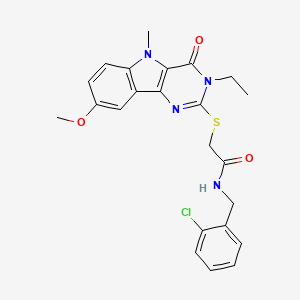![molecular formula C16H15NO B2742468 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone CAS No. 357302-54-6](/img/structure/B2742468.png)
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone” is a derivative of isoindole . Isoindole derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis of isoindole derivatives involves various methods. One method involves the formation of two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes . Another method involves the reaction of benzyne with N-substituted imidazoles to afford arylamines containing anthracene . A CO-free protocol for the synthesis of isoindole-1,3-diones has also been reported .Molecular Structure Analysis
The molecular structure of isoindole derivatives involves a 1,3-dioxoisoindoline moiety . The isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high selectivity towards the MT2 subtype .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of isoindole derivatives include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with a high atom economy in toluene yielded isoindole-1,3-dione derivatives as the major product .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives vary. For example, one derivative, 3- (1,3-dihydro-2H-isoindol-2-yl)benzoic acid, has a molecular weight of 239.27 .Scientific Research Applications
Anticancer Properties
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone exhibits potential anticancer effects. Researchers have investigated its ability to inhibit tumor growth and metastasis. It may interfere with cell signaling pathways, induce apoptosis (programmed cell death), and suppress angiogenesis (formation of blood vessels that feed tumors). Further studies are needed to explore its specific mechanisms and potential clinical applications .
Treatment of Myelodysplastic Syndrome (MDS)
This compound is related to lenalidomide, a drug used in the treatment of 5q-deletion-associated myelodysplastic syndrome (del(5q)-MDS). Lenalidomide improves red blood cell production and reduces the need for blood transfusions in patients with this condition .
Neurological Disorders and Neuroprotection
Research suggests that 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, and neuronal damage associated with neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigations into its precise mechanisms are ongoing .
Anti-Inflammatory Effects
The compound exhibits anti-inflammatory activity, which could be valuable in treating inflammatory conditions. It may modulate immune responses and reduce cytokine production. Researchers are exploring its potential in managing autoimmune disorders and chronic inflammation .
Cardiovascular Applications
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone’s cardiovascular effects are of interest. It may impact blood vessel function, platelet aggregation, and vascular inflammation. These properties could have implications for cardiovascular disease prevention and management .
Chemical Synthesis and Medicinal Chemistry
Beyond its biological applications, this compound serves as a building block in chemical synthesis and medicinal chemistry. Scientists use it to create novel derivatives with modified properties, potentially leading to new drug candidates or therapeutic agents .
Future Directions
The future directions in the research and application of isoindole derivatives could involve the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives . This could potentially broaden their use in chemical production and clinical medicine .
properties
IUPAC Name |
1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(18)13-7-4-8-16(9-13)17-10-14-5-2-3-6-15(14)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTFOHXGXTYBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-1-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}-3-hydroxybutan-1-one](/img/structure/B2742388.png)
![2,3-dimethoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2742391.png)

![(2Z)-2-[(1,3-benzodioxol-5-ylamino)methylidene]-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2742396.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2742397.png)
![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742398.png)

![tert-Butyl 4-(3-bromoimidazo[1,2-a]pyridin-6-yl)piperazine-1-carboxylate](/img/structure/B2742402.png)
![9-(4-chlorophenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2742403.png)
![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)
